molecular formula C21H26N2O2S B289438 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289438
M. Wt: 370.5 g/mol
InChI Key: JYCJZHLDEDYLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been the focus of scientific research due to its potential applications in the field of medicine. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown to be effective in reducing inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing inflammation in the body and protecting against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to protect against oxidative stress and reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments include its potential anti-cancer and anti-inflammatory properties, as well as its ability to protect against oxidative stress. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include further studies on its mechanism of action, potential side effects, and effectiveness in treating various diseases. Additionally, research could focus on developing new methods for synthesizing the compound and identifying other potential applications in the field of medicine.
In conclusion, 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has shown potential in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.

Synthesis Methods

The synthesis of 2-(benzoylamino)-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with tert-butyl isocyanide in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound. Other methods involve the use of different reagents and catalysts to achieve the same end product.

properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-benzamido-6-tert-butyl-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O2S/c1-21(2,3)14-10-11-15-16(12-14)26-20(17(15)19(25)22-4)23-18(24)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

JYCJZHLDEDYLSX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.